

Quercetin 3-Caffeylrobinobioside: A Technical Overview of its Natural Origins and Putative Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Quercetin 3-Caffeylrobinobioside				
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For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on the natural sources, discovery, and analysis of **Quercetin 3-Caffeylrobinobioside**.

Introduction

Quercetin 3-Caffeylrobinobioside is a complex flavonoid glycoside, a derivative of the widely distributed flavonol, quercetin. Its structure features a caffeyl group and a robinobiose sugar moiety attached to the quercetin backbone. While the parent compound, quercetin, is extensively studied for its broad-ranging pharmacological activities, specific data on Quercetin 3-Caffeylrobinobioside remains limited in publicly accessible scientific literature. This guide synthesizes the currently available information regarding its natural sources and provides inferred methodologies for its study.

Natural Sources and Discovery

The discovery of **Quercetin 3-CaffeyIrobinobioside** is not prominently documented in primary scientific literature, suggesting it may have been identified during broader phytochemical screenings of various plant species. Commercial suppliers of this compound consistently list its origin as the herbs of Callicarpa bodinieri Levl.[1], a deciduous shrub native to China, commonly known as Bodinier's beautyberry. Another suggested, though less consistently cited, natural source is Cynara scolymus L., the globe artichoke[2].



Phytochemical studies of the Callicarpa genus have revealed a rich diversity of flavonoids, triterpenoids, and other bioactive constituents. While some studies on Callicarpa bodinieri have identified various flavonoids, they do not specifically mention the isolation or quantification of **Quercetin 3-Caffeylrobinobioside**. Similarly, extensive research on the flavonoid content of Cynara scolymus has detailed the presence of numerous quercetin and luteolin glycosides, but specific mention of the 3-caffeylrobinobioside derivative is scarce[3][4][5][6].

The lack of a seminal discovery paper suggests that its initial identification may have occurred within a commercial or as-yet-unpublished research context. Its availability from chemical suppliers, complete with structural confirmation via NMR and HPLC data, confirms its existence and isolation from a natural source[1][7].

Quantitative Data

Specific quantitative data for **Quercetin 3-Caffeylrobinobioside** in its natural sources is not readily available in the reviewed literature. Broader studies on Callicarpa and Cynara species provide total flavonoid content but do not offer concentrations for this specific compound.

Compound	Natural Source(s)	Plant Part(s)	Reported Concentration	Reference(s)
Quercetin 3- Caffeylrobinobios ide	Callicarpa bodinieri Levl.	Herbs	Not Reported	[1]
Cynara scolymus L.	Not Specified	Not Reported	[2]	

Experimental Protocols

The following is a putative experimental protocol for the extraction, isolation, and characterization of **Quercetin 3-CaffeyIrobinobioside** from Callicarpa bodinieri leaves, inferred from standard methodologies for flavonoid isolation from this genus and related plant families.

Extraction



- Plant Material Preparation: Air-dry the leaves of Callicarpa bodinieri at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder.
- Solvent Extraction: Macerate the powdered plant material with 80% methanol (MeOH) at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional agitation.
- Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Fractionation

- Solvent Partitioning: Suspend the crude methanolic extract in distilled water and partition sequentially with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- Fraction Selection: Based on preliminary thin-layer chromatography (TLC) analysis, the ethyl acetate and n-butanol fractions are expected to be rich in flavonoid glycosides. Concentrate these fractions to dryness.

Isolation

- Column Chromatography: Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on a silica gel column.
- Elution Gradient: Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃:MeOH, 100:0 to 80:20).
- Fraction Collection and Analysis: Collect the fractions and monitor them by TLC, visualizing the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 1% diphenylboryloxyethylamine in methanol followed by 5% polyethylene glycol).
- Preparative HPLC: Pool the fractions containing the target compound and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

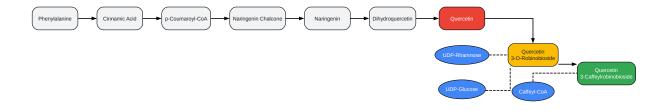


Characterization

- Spectroscopic Analysis: Elucidate the structure of the purified compound using spectroscopic methods:
 - ¹H-NMR and ¹³C-NMR: To determine the proton and carbon skeleton.
 - 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity of the atoms and the positions of the glycosidic and acyl linkages.
 - Mass Spectrometry (ESI-MS/MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the quercetin, caffeyl, and robinobiose moieties.
- Purity Analysis: Assess the purity of the isolated compound using analytical HPLC with a photodiode array (PDA) detector.

Visualizations Biosynthetic Pathway

The biosynthesis of **Quercetin 3-CaffeyIrobinobioside** originates from the general phenylpropanoid pathway, leading to the formation of the quercetin aglycone. This is followed by glycosylation to form a robinobioside intermediate, which is then acylated with a caffeyl group.



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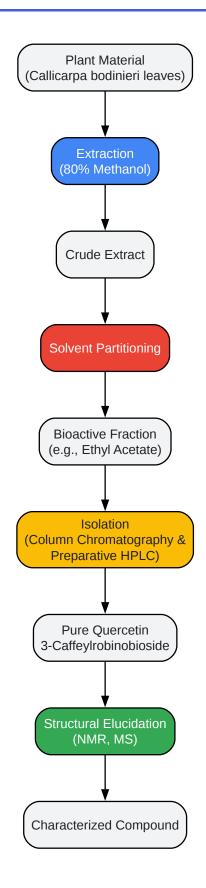


Caption: Putative biosynthetic pathway of **Quercetin 3-Caffeylrobinobioside**.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Quercetin 3-Caffeylrobinobioside** from its natural source.





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Caption: General workflow for the isolation of **Quercetin 3-Caffeylrobinobioside**.



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- To cite this document: BenchChem. [Quercetin 3-Caffeylrobinobioside: A Technical Overview of its Natural Origins and Putative Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593868#quercetin-3-caffeylrobinobiosidenatural-sources-and-discovery]

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